Product packaging for [[o-(Allyloxy)phenoxy]methyl]oxirane(Cat. No.:CAS No. 6452-72-8)

[[o-(Allyloxy)phenoxy]methyl]oxirane

Cat. No.: B117487
CAS No.: 6452-72-8
M. Wt: 206.24 g/mol
InChI Key: FZONULHLKBOHHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Oxirane Chemistry

The oxirane, or epoxide, ring is a three-membered cyclic ether that is characterized by significant ring strain. This inherent strain makes the ring susceptible to cleavage by a variety of nucleophiles and electrophiles, a reactivity that forms the cornerstone of epoxy chemistry. acs.org The ring-opening polymerization of oxiranes is a fundamental process for the production of polyethers, which are key components in a vast range of materials, including adhesives, coatings, and composites. mdpi.com

The polymerization of [[o-(Allyloxy)phenoxy)methyl]oxirane can be initiated through the oxirane group, typically via cationic or anionic mechanisms, to form a polyether backbone. researchgate.net This process is central to the formation of epoxy resins, where the oxirane ring reacts with a curing agent to create a cross-linked thermoset polymer network. mdpi.com The presence of the phenoxy group adjacent to the oxirane can influence the reactivity of the epoxide ring and the properties of the resulting polymer.

Significance of Allyloxy and Phenoxy Moieties in Molecular Design

The true versatility of [[o-(Allyloxy)phenoxy)methyl]oxirane lies in the strategic inclusion of the allyloxy and phenoxy moieties. researchgate.net

The allyloxy group (-O-CH2-CH=CH2) introduces a site of unsaturation that can participate in a separate set of polymerization reactions, most notably free-radical polymerization. This allows for a "dual-curing" process where the oxirane and allyl groups can be polymerized sequentially or simultaneously under different conditions. mdpi.commdpi.com This dual-curing capability provides exceptional control over the final properties of the material, enabling the creation of interpenetrating polymer networks (IPNs) with enhanced mechanical and thermal properties. mdpi.com Furthermore, the allyl group can be used for post-polymerization modifications, allowing for the grafting of other molecules or the introduction of further cross-linking.

The combination of these functional groups in a single monomer allows for the design of materials with a unique balance of properties. For instance, the polyether backbone formed from the oxirane polymerization provides flexibility and toughness, while the cross-links formed through the allyloxy groups can enhance the modulus and thermal stability.

Overview of Potential Research Trajectories

The bifunctional nature of [[o-(Allyloxy)phenoxy)methyl]oxirane opens up several exciting avenues for future research and development in materials science.

One promising area is the development of advanced dual-curing systems . By carefully selecting catalysts and reaction conditions, the polymerization of the epoxide and allyl groups can be independently controlled. This could lead to the creation of "smart" materials that can be partially cured to a specific state and then fully cured on demand, offering advantages in applications such as adhesives and 3D printing. mdpi.com Research into novel initiator systems that can selectively trigger the polymerization of one group without affecting the other is a key area of interest.

Another significant research trajectory is the synthesis of functional polymers and block copolymers . The allyloxy group serves as a convenient handle for post-polymerization modification, allowing for the introduction of a wide range of functionalities. This could be exploited to create materials with specific biological, optical, or electronic properties. For example, biocompatible polymers could be grafted onto the backbone for biomedical applications, or chromophores could be attached for use in optical devices. The synthesis of block copolymers, where one block is formed by the ring-opening polymerization of the oxirane and the other by the polymerization of the allyl group, could lead to novel self-assembling materials with unique nanostructures.

Furthermore, there is potential for the use of [[o-(Allyloxy)phenoxy)methyl]oxirane in the development of high-performance thermosets . By optimizing the cross-linking density through the controlled polymerization of both functional groups, it may be possible to create materials with superior thermal stability, mechanical strength, and chemical resistance compared to conventional epoxy resins. These materials could find applications in demanding environments such as the aerospace and automotive industries.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14O3 B117487 [[o-(Allyloxy)phenoxy]methyl]oxirane CAS No. 6452-72-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-prop-2-enoxyphenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZONULHLKBOHHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983149
Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6452-72-8
Record name 2-[[2-(2-Propen-1-yloxy)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6452-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((o-(Allyloxy)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[o-(allyloxy)phenoxy]methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.599
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for O Allyloxy Phenoxy Methyl Oxirane

Development of Novel Epoxidation Protocols for o-(Allyloxy)phenol Derivatives

The conversion of the allyl group in a precursor molecule, such as 1-(allyloxy)-2-(allyloxy)benzene or a related phenol (B47542) derivative, into the target oxirane is a critical step. Modern research emphasizes the use of catalytic systems that offer high efficiency and selectivity.

Chemoselectivity is paramount in the epoxidation of o-(allyloxy)phenol derivatives to ensure that the reaction occurs exclusively at the allyl double bond without affecting the aromatic rings or inducing unwanted side reactions. A significant advancement in this area is the use of heterogeneous catalysts, which facilitate easier separation and recycling.

Titanium silicalite-1 (TS-1) has emerged as a highly effective catalyst for this transformation. researchgate.net The chemoselective synthesis of 2-(phenoxymethyl)oxirane from allyloxybenzene, a structurally related compound, has been achieved with over 90% yield using TS-1 as the catalyst. researchgate.net This system utilizes hydrogen peroxide (H₂O₂) as a green oxidant and a mixture of methanol (B129727) (MeOH) and acetonitrile (B52724) (MeCN) as the solvent at moderate temperatures (e.g., 40 °C). researchgate.net The TS-1 framework's specific properties prevent acid-catalyzed side reactions, such as the ring-opening of the newly formed epoxide. researchgate.net The use of H₂O₂ is particularly advantageous as its only byproduct is water, aligning with the principles of green chemistry.

Other transition metal catalysts, particularly those based on vanadium and molybdenum, are also known for their effectiveness in epoxidation reactions. wikipedia.org Vanadium catalysts show a high selectivity for allylic alcohols, accelerating reaction rates significantly in their presence. wikipedia.org While the ether oxygen in an o-(allyloxy)phenol derivative has a weaker directing effect than a hydroxyl group, these metal-catalyzed systems, often employing organic hydroperoxides as oxidants, represent another viable pathway for epoxidation. google.com

Table 1: Catalytic Systems for Chemoselective Epoxidation of Allyl Ethers
CatalystOxidantSolventSelectivity (%)Yield (%)Reference
Titanium Silicalite-1 (TS-1)Hydrogen Peroxide (H₂O₂)Methanol/Acetonitrile78-99>90 researchgate.net
Vanadium Complexestert-Butyl Hydroperoxide (TBHP)DichloromethaneHigh (syn-selective)Varies wikipedia.org
Molybdenum Complexestert-Butyl Hydroperoxide (TBHP)Benzene/TolueneVariesHigh google.com

While the target molecule [[o-(Allyloxy)phenoxy]methyl]oxirane is chiral, its synthesis from achiral precursors results in a racemic mixture. However, stereoselective strategies are crucial for the synthesis of enantiomerically pure derivatives, which are often required in pharmaceutical applications. The principles of stereoselective epoxidation are well-established, particularly for allylic alcohols.

The Sharpless-Katsuki epoxidation, which uses a titanium tartrate complex, tert-butyl hydroperoxide (TBHP), is a benchmark for the enantioselective epoxidation of allylic alcohols. youtube.com The stereochemistry is controlled by the chirality of the diethyl tartrate ligand. The directing effect of the allylic hydroxyl group, which coordinates to the titanium center, is key to the reaction's success. wikipedia.orgacs.org While the ether oxygen in o-(allyloxy)phenol derivatives is a much weaker coordinating group, the underlying principle of catalyst-substrate interaction to control facial selectivity remains relevant.

Another approach involves the use of chiral Manganese(III)-Salen complexes. nih.gov These catalysts can achieve kinetic resolution of racemic allylic alcohols, preferentially epoxidizing one enantiomer over the other. nih.gov The stereoselectivity is rationalized by the specific trajectory of the oxidant's approach to the alkene, as dictated by the chiral ligand. nih.gov

Ethereal Linkage Formation Strategies

The synthesis of the molecule's backbone relies on the formation of two ether bonds. These can be constructed through several well-established organic reactions, primarily O-alkylation or the ring-opening of epoxides.

The Williamson ether synthesis is the most common and versatile method for forming the required C-O-C bonds. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide or phenoxide. For the synthesis of this compound, this can be applied in a stepwise manner starting from catechol (1,2-dihydroxybenzene).

The general protocol involves deprotonating the phenol's hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form the more nucleophilic phenoxide. researchgate.net This is followed by reaction with an alkylating agent.

Formation of the Allyloxy Linkage: Reacting a phenoxide with an allyl halide, such as allyl chloride or allyl bromide. mdpi.com

Formation of the Glycidyl (B131873) Ether Linkage: Reacting a phenoxide with epichlorohydrin (B41342). This reaction proceeds in two steps: initial ring-opening of the epichlorohydrin by the phenoxide, followed by an intramolecular cyclization with the elimination of a chloride ion to re-form the epoxide ring. researchgate.net

Phase-transfer catalysts, such as benzyltriethylammonium chloride, are often employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkylating agent. researchgate.net Solvent-free conditions, for instance by grinding the reactants with a base, have also been developed as an efficient and environmentally friendly alternative. researchgate.net

Table 2: O-Alkylation Strategies for Ether Linkage Formation
NucleophileElectrophile (Alkylating Agent)Base/CatalystTypical ConditionsReference
Phenol/PhenoxideAllyl Chloride/BromideNaOH, K₂CO₃Solvent (DMF, Acetone) or Solvent-free researchgate.netmdpi.com
Phenol/PhenoxideEpichlorohydrinNaOH, Phase-Transfer CatalystAqueous/Organic Biphasic System researchgate.net
Alcohol/AlkoxideAllyl ChlorideNaOHExcess alcohol as solvent mdpi.com

An alternative strategy for forming the phenoxymethyl-oxirane linkage involves the ring-opening of a glycidol (B123203) derivative by a phenol. nih.gov This approach avoids the use of halogenated compounds like epichlorohydrin. The reaction involves the nucleophilic attack of the phenol on one of the carbon atoms of the epoxide ring. jsynthchem.com

This reaction can be catalyzed by either acids or bases. Lewis acids, in particular, have proven to be highly effective. For instance, the reaction between glycidol and alcohols can be catalyzed by Lewis acids like aluminum triflate (Al(OTf)₃) or bismuth triflate (Bi(OTf)₃). nih.gov These catalysts enable the quantitative conversion of glycidol with high selectivity (99%) for the desired monoalkyl glyceryl ether under very mild conditions (e.g., 80 °C, 1 hour) and with very low catalyst loading (0.01 mol%). nih.gov This methodology can be extended to phenolic nucleophiles, such as o-allyloxyphenol, to directly form the 3-[o-(allyloxy)phenoxy]propane-1,2-diol precursor, which can then be cyclized to the target oxirane.

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound requires careful control of reaction parameters for each step to maximize yield and purity while minimizing waste and reaction time.

For the epoxidation step , the TS-1/H₂O₂ system offers high yields (>90%) and excellent chemoselectivity. researchgate.net The optimization of this system involves controlling the solvent composition (MeOH/MeCN), temperature (40 °C), and the concentration of hydrogen peroxide to prevent catalyst deactivation and side reactions. researchgate.net

In the O-alkylation (Williamson synthesis) steps, several factors are critical. The choice of base is important; stronger bases can lead to side reactions, while weaker bases may result in slow conversion. The molar ratio of the reactants must be carefully controlled to prevent dialkylation, especially when starting from a diol like catechol. mdpi.com For example, in the allylation of 1,4-butanediol, an equimolar ratio of NaOH to the diol resulted in an 84% yield of the mono-allylated product after 8 hours. mdpi.com The use of phase-transfer catalysis or solvent-free conditions can significantly improve reaction rates and yields while simplifying workup. researchgate.netresearchgate.net

For the ring-opening of glycidol , Lewis acid catalysis presents a highly efficient option. The optimization here focuses on the choice of Lewis acid and the minimal required catalyst loading. As demonstrated with alcohols, loadings as low as 0.01 mol% can be sufficient, leading to a very high turnover number and making the process economically and environmentally attractive. nih.gov The reaction proceeds rapidly under mild temperatures, which helps to prevent degradation of the product. nih.gov

Green Chemistry Approaches in Synthesis

The synthesis of this compound, traditionally reliant on conventional synthetic methods, is a candidate for the application of green chemistry principles aimed at reducing environmental impact and improving process efficiency. While specific research on green synthetic routes for this exact molecule is not extensively documented, relevant green methodologies applied to analogous reactions, such as the Williamson ether synthesis and the synthesis of glycidyl ethers, provide a framework for developing more sustainable pathways. These approaches focus on alternative energy sources, greener solvent systems, and advanced catalytic methods to minimize waste, reduce energy consumption, and avoid hazardous substances.

One of the most promising green approaches is the use of alternative energy sources like microwave irradiation and ultrasound. Microwave-assisted organic synthesis has been shown to dramatically reduce reaction times, increase product yields, and often allows for solvent-free conditions. nih.govbenthamdirect.com In the context of Williamson ether synthesis, a key reaction in the production of ethers like this compound, microwave irradiation has been demonstrated to be a valuable tool. rsc.org For instance, microwave-assisted synthesis of glycidyl azide (B81097) polymers from corresponding poly(epichlorohydrins) was achieved in 12 minutes at 80°C, a significant improvement over conventional heating methods. bibliotekanauki.pl The combination of microwave and ultrasound has also been explored as an efficient and ecologically valuable route for preparing ethers without the need for phase-transfer catalysts. rsc.orgresearchgate.net

Ultrasound-assisted organic synthesis is another energy-efficient technique that promotes chemical reactions through acoustic cavitation. ekb.eg This method can lead to higher yields, shorter reaction times, and milder reaction conditions. ekb.eg The application of ultrasound has been shown to promote Williamson ether synthesis, in some cases eliminating the need for phase-transfer catalysts which are often required in conventional methods. rsc.org

Phase-transfer catalysis (PTC) represents a significant green chemistry tool for reactions involving immiscible reactants, such as the O-alkylation of phenols. fzgxjckxxb.com PTC can enhance reaction rates, improve selectivity for O-alkylation over C-alkylation, and enable the use of more environmentally benign solvents, including water. fzgxjckxxb.comphasetransfercatalysis.com The use of PTC in a continuous flow system for the O-alkylation of phenols has been shown to afford desired ethers in high yields with very short reaction times. researchgate.net This approach minimizes the need for large volumes of organic solvents and can lead to more efficient and scalable processes.

The choice of solvent is a critical aspect of green chemistry. Traditional syntheses of epoxy compounds often use volatile and hazardous organic solvents. Research into greener alternatives has identified several promising options. Bio-based solvents, derived from renewable feedstocks like corn, soybeans, and citrus, are being explored as replacements for petroleum-based solvents in epoxy resin formulations. vertecbiosolvents.com Ionic liquids are also being investigated as "green solvents" for recycling thermoset epoxy resins due to their low vapor pressure and high thermal stability. nih.govacs.org Furthermore, solvent-free synthesis is an increasingly attractive option. Etherification of phenols has been successfully performed under solvent-free conditions, offering a significant environmental advantage by eliminating solvent waste altogether. researchgate.net

The following interactive table summarizes a comparison of different green chemistry approaches applicable to Williamson ether synthesis, a key step in the formation of this compound.

MethodologyEnergy SourceSolvent SystemCatalystKey Advantages
Microwave-Assisted Synthesis MicrowavesOften solvent-free or reduced solventCan be catalyst-free or use simple basesDrastically reduced reaction times, high yields. nih.govbenthamdirect.com
Ultrasound-Assisted Synthesis UltrasoundAqueous or reduced solventOften catalyst-freeMilder conditions, shorter reaction times, high yields. ekb.eg
Combined Microwave & Ultrasound Microwaves & UltrasoundAqueousCatalyst-freeEcologically valuable, efficient, no need for PTCs. rsc.orgresearchgate.net
Phase-Transfer Catalysis (PTC) Conventional HeatingBiphasic (e.g., water-organic)Quaternary ammonium (B1175870) saltsHigh selectivity, use of water as a solvent, reduced byproducts. fzgxjckxxb.comphasetransfercatalysis.com
Solvent-Free Synthesis Conventional HeatingNoneSolid base (e.g., K2CO3)Environmentally friendly, high purity, excellent yields. researchgate.net

By integrating these green chemistry principles—utilizing alternative energy sources, employing environmentally benign solvents or solvent-free conditions, and leveraging efficient catalytic systems—the synthesis of this compound can be made significantly more sustainable. These advanced methodologies not only reduce the environmental footprint of the chemical process but can also lead to economic benefits through increased efficiency and reduced waste management costs.

Mechanistic Investigations of O Allyloxy Phenoxy Methyl Oxirane Reactivity

Epoxide Ring-Opening Reactions

The strained three-membered ring of the oxirane moiety in [[o-(Allyloxy)phenoxy)methyl]oxirane is susceptible to nucleophilic attack, leading to ring-opening products. The mechanism and outcome of these reactions are highly dependent on the nature of the attacking nucleophile and the reaction conditions, particularly the presence of acid or base catalysts.

Nucleophilic Ring-Opening with Various Reagents

The epoxide ring of [[o-(Allyloxy)phenoxy)methyl]oxirane can be opened by a wide array of nucleophiles, including amines, phenols, and thiols. These reactions are fundamental to its application in the synthesis of epoxy resins and other polymers. ontosight.aichemimpex.com The nucleophile attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond.

For instance, the reaction with amines is a common method for curing epoxy resins. The nitrogen atom of the amine acts as the nucleophile, attacking a carbon of the oxirane ring. Subsequent proton transfer results in the formation of a β-hydroxy amine. The general reactivity of [[o-(Allyloxy)phenoxy)methyl]oxirane with various nucleophiles is a key aspect of its utility in materials science. chemimpex.com

Table 1: General Reactivity of [[o-(Allyloxy)phenoxy]methyl]oxirane with Various Nucleophiles

NucleophileGeneral Product Structure
Primary Amine (R-NH₂)β-Hydroxy secondary amine
Secondary Amine (R₂NH)β-Hydroxy tertiary amine
Phenol (B47542) (ArOH)β-Hydroxy ether
Thiol (RSH)β-Hydroxy thioether

Note: This table represents the expected general products based on established principles of epoxide chemistry.

Acid-Catalyzed and Base-Catalyzed Ring-Opening

The ring-opening of the epoxide in [[o-(Allyloxy)phenoxy)methyl]oxirane can be catalyzed by both acids and bases, which proceed through different mechanisms and can lead to different regiochemical outcomes.

In acid-catalyzed ring-opening , the oxygen atom of the epoxide is first protonated, forming a more reactive oxonium ion. This protonation weakens the C-O bonds of the ring, making the carbon atoms more electrophilic. The nucleophile then attacks one of the carbon atoms. The reaction generally proceeds via a mechanism that has characteristics of both SN1 and SN2 reactions. For unsymmetrical epoxides, the nucleophile typically attacks the more substituted carbon atom, as it can better stabilize the partial positive charge that develops in the transition state.

Under base-catalyzed conditions , a strong nucleophile directly attacks one of the carbon atoms of the epoxide ring in an SN2-like manner. The choice of the carbon atom attacked is primarily governed by steric hindrance. The nucleophile will preferentially attack the less sterically hindered carbon atom of the epoxide ring.

Regioselectivity and Stereoselectivity of Ring-Opening

The regioselectivity of the ring-opening of the unsymmetrical epoxide in [[o-(Allyloxy)phenoxy)methyl]oxirane is a critical aspect of its reactivity. As a terminal epoxide, it possesses a primary and a secondary carbon atom in the oxirane ring.

Under acidic conditions , the nucleophilic attack is generally favored at the more substituted (secondary) carbon atom due to electronic effects that stabilize the partial positive charge in the transition state.

Conversely, under basic or neutral conditions with a strong nucleophile, the attack predominantly occurs at the less substituted (primary) carbon atom due to lower steric hindrance, following a classic SN2 pathway.

The stereochemistry of the ring-opening reaction is also well-defined. Both acid- and base-catalyzed ring-opening reactions of epoxides proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. This is a hallmark of the SN2 mechanism, where the nucleophile attacks from the backside relative to the leaving group (the epoxide oxygen).

Intramolecular Cyclization Pathways

The presence of the allyloxy group in close proximity to the epoxide ring in [[o-(Allyloxy)phenoxy)methyl]oxirane opens up the possibility of intramolecular cyclization reactions. Under certain conditions, the oxygen atom of the phenoxy group or the double bond of the allyl group could potentially act as an internal nucleophile.

While specific studies on the intramolecular cyclization of [[o-(Allyloxy)phenoxy)methyl]oxirane are not extensively documented, related intramolecular reactions of similar substrates are known. For instance, acid-catalyzed intramolecular cyclization of alkenyl alcohols can lead to the formation of cyclic ethers. researchgate.net In the case of [[o-(Allyloxy)phenoxy)methyl]oxirane, an acid-catalyzed intramolecular reaction could theoretically proceed via protonation of the epoxide, followed by attack from the oxygen of the allyloxy group or the π-electrons of the double bond, leading to the formation of a new heterocyclic ring.

Base-catalyzed intramolecular cyclizations are also plausible, potentially initiated by deprotonation of a suitable acidic proton within the molecule, which could then act as an internal nucleophile. However, the specific conditions required to favor these intramolecular pathways over intermolecular reactions would need to be carefully controlled.

Reactions of the Allyloxy Moiety

The allyloxy group in [[o-(Allyloxy)phenoxy)methyl]oxirane provides a second site of reactivity, distinct from the epoxide ring. The carbon-carbon double bond of the allyl group is susceptible to various addition reactions, particularly those involving radical intermediates.

Radical Addition Reactions

The double bond of the allyloxy group can undergo radical addition reactions. For example, in the presence of a radical initiator, molecules with a weak X-H bond (such as HBr or thiols) can add across the double bond. This type of reaction typically proceeds via an anti-Markovnikov addition, where the hydrogen atom adds to the more substituted carbon of the double bond, and the 'X' group adds to the less substituted carbon. This regioselectivity is due to the formation of the more stable radical intermediate.

The free-radical addition of HBr to alkenes, in the presence of peroxides, is a classic example of this type of reaction. masterorganicchemistry.com Similarly, thiols can add across the double bond in a radical-mediated process, often initiated by light or a radical initiator, to form thioethers.

Olefin Metathesis Reactions

Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has found extensive application in organic synthesis and polymer chemistry. frontiersin.org In the context of this compound, the terminal double bond of the allyloxy group is a suitable substrate for various metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the reaction of the alkene with a metal-carbene catalyst, typically based on ruthenium or molybdenum, to form a metallacyclobutane intermediate. mdpi.com This intermediate can then fragment to regenerate a new metal-carbene and a new olefin. For this compound, this can be exploited to synthesize a variety of derivatives. For instance, cross-metathesis with a partner olefin can introduce new functional groups, while ring-closing metathesis of a di-allyl derivative could lead to the formation of a cyclic ether.

The choice of catalyst is crucial for the success of olefin metathesis reactions involving functionalized substrates like this compound. Modern ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, are known for their high tolerance to various functional groups, including ethers and epoxides. harvard.edu This tolerance is essential to prevent unwanted side reactions with the oxirane ring.

Table 1: Representative Catalysts for Olefin Metathesis of Allyl Ethers

CatalystStructureKey Features
Grubbs' 1st Generation Good activity, moderate functional group tolerance.
Grubbs' 2nd Generation Higher activity and broader functional group tolerance than 1st generation.
Hoveyda-Grubbs' 2nd Generation High stability and excellent functional group tolerance.

This table is for illustrative purposes and does not represent an exhaustive list.

Hydroformylation and Hydrosilylation

Hydroformylation , also known as oxo synthesis, involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the allyloxy moiety. This reaction is typically catalyzed by transition metal complexes, most commonly of rhodium or cobalt, in the presence of syngas (a mixture of carbon monoxide and hydrogen). The hydroformylation of this compound would yield aldehydes, which are valuable intermediates for the synthesis of alcohols, carboxylic acids, and amines. The regioselectivity of the hydroformylation of the allyl group can lead to either the linear or the branched aldehyde, depending on the catalyst and reaction conditions employed.

Hydrosilylation involves the addition of a silicon-hydrogen bond across the double bond of the allyloxy group. This reaction is a versatile method for the formation of organosilicon compounds and is commonly catalyzed by platinum complexes, such as Speier's or Karstedt's catalyst. The hydrosilylation of this compound would result in the formation of a silyl (B83357) ether, a transformation that can be used to introduce silicon-containing functionalities or to serve as a protecting group strategy. The reaction typically proceeds via an anti-Markovnikov addition, with the silicon atom attaching to the terminal carbon of the allyl group. mdpi.com

Table 2: Overview of Hydroformylation and Hydrosilylation of Allyl Ethers

ReactionCatalystReagentsTypical Product
Hydroformylation Rhodium or Cobalt complexesCO, H₂Aldehyde
Hydrosilylation Platinum complexes (e.g., Speier's catalyst)Hydrosilane (e.g., HSiCl₃, (EtO)₃SiH)Silyl ether

This table provides a general overview and specific outcomes may vary based on reaction conditions.

Rearrangement Reactions (e.g., Claisen Rearrangement Analogs)

The allyloxy group attached to a phenyl ring in this compound makes it a suitable candidate for sigmatropic rearrangements, most notably the Claisen rearrangement . wikipedia.orgbyjus.com The aromatic Claisen rearrangement is a mdpi.commdpi.com-sigmatropic rearrangement of an allyl phenyl ether that, upon heating, yields an ortho-allylphenol. libretexts.org

The mechanism is a concerted pericyclic reaction that proceeds through a cyclic, six-membered transition state. organic-chemistry.org For this compound, this would involve the migration of the allyl group from the ether oxygen to the ortho position of the phenoxy ring. The presence of the methyloxirane substituent on the phenoxy ring could influence the regioselectivity and rate of the rearrangement due to steric and electronic effects.

If both ortho positions of the phenyl ring are substituted, the rearrangement can still occur, but the allyl group will migrate to the para position in a process that involves a subsequent Cope rearrangement. mdpi.com The conditions for a Claisen rearrangement typically involve heating the substrate, often without a solvent or in a high-boiling, non-polar solvent. rsc.org

Interplay Between Epoxide and Allyloxy Reactivity

The presence of both an epoxide and an allyloxy group on the same molecule introduces the potential for intramolecular reactions and raises questions about the selective reactivity of each group. The proximity of these two functional groups can lead to unique chemical behavior.

For instance, under certain conditions, the nucleophilic opening of the epoxide ring could be followed by an intramolecular reaction with the allyl group. Conversely, a reaction at the allyl group could electronically or sterically influence the reactivity of the nearby epoxide. The specific reaction conditions, including the choice of reagents and catalysts, will determine which functional group reacts preferentially. For example, in the presence of a ruthenium metathesis catalyst, the allyloxy group is expected to react while the epoxide ring remains intact, given the high functional group tolerance of modern metathesis catalysts. harvard.edu Conversely, under acidic or basic conditions with a suitable nucleophile, the epoxide ring is likely to undergo ring-opening. unicamp.br

Stability and Degradation Pathways

The stability of this compound is a critical factor for its storage and application. Like other epoxides, it can be susceptible to ring-opening under acidic or basic conditions. The presence of the ether linkage may also be a point of potential degradation.

Table 3: Potential Degradation Reactions of this compound

ConditionPotential ReactionProducts
Thermal Stress Claisen Rearrangementortho-allyl-substituted phenol derivative
DecompositionFragmentation products
Acidic Conditions Epoxide HydrolysisDiol
Ether CleavagePhenol and allyl alcohol derivatives
Basic Conditions Epoxide Ring-OpeningRing-opened product with nucleophile

This table outlines potential degradation pathways; the actual products and reaction rates will depend on the specific conditions.

Polymerization Studies of O Allyloxy Phenoxy Methyl Oxirane

Homopolymerization Mechanisms

The unique structure of [[o-(Allyloxy)phenoxy]methyl]oxirane allows for its homopolymerization through three distinct mechanisms: cationic and anionic ring-opening polymerization of the oxirane group, and radical polymerization of the allyl moiety.

Cationic Ring-Opening Polymerization of the Oxirane

Cationic ring-opening polymerization (CROP) of epoxides like the oxirane ring in this compound is a well-established method for producing polyethers. This process is typically initiated by strong electrophiles, such as Brønsted acids (e.g., HBF₄, HClO₄) or Lewis acids (e.g., BF₃, SnCl₄), which can be generated directly or through the use of photoinitiators. nih.govtue.nl

The mechanism proceeds via the formation of a tertiary oxonium ion by the reaction of the initiator with the oxygen atom of the oxirane ring. Propagation then occurs through the nucleophilic attack of a monomer molecule on the electrophilic carbon of the activated oxonium ion. This results in the opening of the oxirane ring and the regeneration of the active center at the chain end, allowing for the sequential addition of monomer units. The polymerization rate and the molecular weight of the resulting polymer can be influenced by factors such as the choice of initiator, temperature, and solvent polarity. tue.nlresearchgate.net

It is important to note that in CROP of oxiranes, side reactions such as chain transfer to the monomer or polymer can occur, potentially leading to a broader molecular weight distribution. The presence of the allyl and phenoxy groups in this compound may also influence the polymerization kinetics and the properties of the resulting polyether.

Table 1: Representative Initiators for Cationic Ring-Opening Polymerization of Epoxides. This table presents initiators commonly used for the CROP of epoxides, which are expected to be effective for this compound based on the reactivity of the oxirane ring. The specific performance would require experimental validation.

Initiator TypeExamples
Brønsted AcidsHBF₄, HClO₄, CF₃SO₃H
Lewis AcidsBF₃·OEt₂, SnCl₄, AlCl₃
PhotoinitiatorsDiaryliodonium salts, Triarylsulfonium salts

Anionic Ring-Opening Polymerization of the Oxirane

Anionic ring-opening polymerization (AROP) provides another route to synthesize polyethers from this compound. This method typically employs nucleophilic initiators, such as alkali metal hydroxides (e.g., KOH), alkoxides, or organometallic compounds. mdpi.com

The polymerization is initiated by the nucleophilic attack of the initiator on one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide active center. Propagation proceeds by the subsequent attack of the growing alkoxide chain end on another monomer molecule. AROP of epoxides can often proceed as a living polymerization, allowing for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions, provided that impurities and side reactions are minimized. mdpi.com

The presence of the acidic proton on the allyl group is a potential site for chain transfer reactions, which could affect the living nature of the polymerization. The choice of a suitable initiator and reaction conditions is crucial to control the polymerization and obtain the desired polymer architecture.

Table 2: Common Initiators for Anionic Ring-Opening Polymerization of Epoxides. This table lists initiators known to be effective for AROP of epoxides. Their applicability to this compound is inferred from general epoxide reactivity.

Initiator TypeExamples
Alkali Metal HydroxidesKOH, NaOH
AlkoxidesPotassium tert-butoxide, Sodium methoxide
Organometallic Compoundsn-Butyllithium, Grignard reagents

Radical Polymerization of the Allyl Moiety

The allyl group in this compound can undergo radical polymerization, though this process is known to be less efficient compared to the polymerization of vinyl monomers. researchgate.net The primary reason for this is degradative chain transfer to the monomer. In this process, a growing polymer radical abstracts a hydrogen atom from the allylic position of a monomer molecule. This results in the termination of the growing chain and the formation of a resonance-stabilized allylic radical, which is less reactive and less efficient at reinitiating polymerization. Consequently, the homopolymerization of allyl compounds typically yields polymers with low molecular weights. researchgate.net

Despite these challenges, radical polymerization of the allyl group can be initiated using conventional radical initiators such as azo compounds (e.g., AIBN) or peroxides (e.g., benzoyl peroxide) under thermal or photochemical conditions. The resulting polymers would possess a poly(allyl ether) backbone with pendant phenoxymethyl (B101242) oxirane groups. These pendant oxirane rings would be available for subsequent cross-linking or modification reactions.

A proposed alternative mechanism for the polymerization of allyl ethers involves a radical-mediated cyclization (RMC) reaction. This process begins with the abstraction of an allylic hydrogen, followed by the reaction of the resulting radical with the double bond of another monomer to form a five-membered ring. semanticscholar.org

Copolymerization Strategies

The bifunctional nature of this compound makes it an attractive monomer for various copolymerization strategies, enabling the synthesis of a wide range of functional materials.

Copolymerization with Other Epoxides

This compound can be copolymerized with other cyclic ethers, such as ethylene (B1197577) oxide, propylene oxide, or other glycidyl (B131873) ethers, via either cationic or anionic ring-opening polymerization. This approach allows for the incorporation of allyl functionalities along a polyether backbone. The reactivity ratios of the comonomers will determine the resulting copolymer structure, which can range from random to block-like, depending on the relative reactivities of the monomers and the polymerization conditions. nih.gov

The resulting copolymers would possess the properties of the polyether backbone, such as flexibility and, depending on the comonomer, hydrophilicity, combined with the reactive allyl side chains. These allyl groups can be used for post-polymerization modifications, such as cross-linking or the attachment of other functional molecules.

Table 3: Potential Comonomers for Ring-Opening Copolymerization with this compound. This table provides examples of epoxide comonomers that could be used in copolymerization. The resulting copolymer properties would depend on the specific comonomer and its proportion in the polymer chain.

ComonomerPotential Property Contribution
Ethylene OxideIncreased hydrophilicity and water solubility
Propylene OxideIncreased hydrophobicity and lower glass transition temperature
Phenyl Glycidyl EtherIncreased refractive index and thermal stability
Allyl Glycidyl EtherIncreased density of cross-linkable allyl groups

Copolymerization with Vinyl Monomers via Allyl Group

The allyl group of this compound can be copolymerized with a variety of vinyl monomers through radical polymerization. Due to the lower reactivity of the allyl double bond compared to most vinyl monomers, this compound would likely act as a comonomer that incorporates functionality into the main polymer chain. researchgate.net

Common vinyl monomers that could be used include styrenes, acrylates, methacrylates, and vinyl ethers. The incorporation of this compound units would introduce pendant phenoxymethyl oxirane groups into the resulting polymer. These pendant epoxide groups can then be utilized for subsequent cross-linking reactions, grafting, or other chemical modifications, allowing for the creation of functional materials such as coatings, adhesives, and composites. nih.gov The reactivity ratios of the specific vinyl monomer and this compound would need to be determined to predict the copolymer composition and structure.

Table 4: Representative Vinyl Comonomers for Radical Copolymerization. This table lists examples of vinyl monomers that could potentially be copolymerized with the allyl group of this compound. The choice of comonomer will dictate the properties of the final copolymer.

Vinyl ComonomerPolymer FamilyPotential Application of Copolymer
StyrenePolystyreneThermoplastics with reactive sites
Methyl MethacrylatePoly(methyl methacrylate)Functionalized acrylic resins for coatings
Butyl AcrylatePolyacrylateElastomers with cross-linking capabilities
N-VinylpyrrolidonePoly(N-vinylpyrrolidone)Biocompatible polymers with pendant reactive groups

Multifunctional Polymerization Approaches (e.g., Dual Curing)

The unique molecular architecture of this compound, featuring both an oxirane (epoxy) ring and an allyl group, makes it an ideal candidate for multifunctional polymerization, particularly dual-curing processes. This approach allows for the sequential or simultaneous polymerization of the two distinct functional groups, offering precise control over the final material properties.

Dual-curing systems often employ a combination of photochemical and thermal initiation. The oxirane group can undergo cationic ring-opening polymerization when exposed to UV radiation in the presence of a photoacid generator. Concurrently or subsequently, the allyl group can be polymerized via a free-radical mechanism, typically initiated by thermal means or a separate photoinitiator. This sequential curing process allows for the initial formation of a linear or branched polymer through the reaction of the epoxy rings, followed by a crosslinking step involving the allyl moieties. This staged approach is advantageous for applications requiring a transition from a liquid or malleable state to a solid, crosslinked network, such as in coatings, adhesives, and advanced composites.

Research on analogous systems, such as those containing both epoxy and allyl functionalities, has demonstrated the efficacy of this dual-curing strategy. For instance, studies on allyl-based epoxy resins have shown that the curing process can be designed to proceed in distinct stages, enabling tailored network formation. The ability to independently trigger the polymerization of each functional group provides a powerful tool for controlling properties such as gel point, cure speed, and final crosslink density.

Table 1: Comparison of Curing Mechanisms for Functional Groups in this compound

Functional GroupPolymerization MechanismTypical InitiatorsCuring Conditions
Oxirane (Epoxy)Cationic Ring-OpeningPhotoacid Generators (e.g., iodonium salts), Lewis AcidsUV radiation, Heat
AllylFree-Radical PolymerizationPhotoinitiators (e.g., acetophenones), Thermal Initiators (e.g., peroxides)UV radiation, Heat

Network Formation and Crosslinking Reactions

The formation of a crosslinked network from this compound is a critical aspect of its polymerization, dictating the ultimate mechanical and thermal properties of the resulting thermoset. The network structure is primarily determined by the interplay of the ring-opening polymerization of the epoxy groups and the radical polymerization of the allyl groups.

During the initial stages of polymerization, the reaction of the oxirane rings leads to the formation of polyether chains. The presence of the bulky o-(allyloxy)phenoxy side group influences the chain flexibility and intermolecular interactions. As the polymerization progresses, the pendant allyl groups become available for crosslinking reactions.

The crosslinking density, a measure of the number of crosslinks per unit volume, is a key parameter that can be controlled by the curing conditions. units.itresearchgate.netresearchgate.net Higher temperatures and initiator concentrations generally lead to a higher crosslink density. The kinetics of network formation in epoxy-amine systems, a related class of thermosets, have been extensively studied and can provide insights into the curing behavior of this compound. nih.govsemanticscholar.orgmdpi.com The reaction rate is influenced by factors such as the reactivity of the functional groups, the viscosity of the medium, and the presence of catalysts.

The final network architecture can be complex, consisting of interconnected polyether chains crosslinked through the reacted allyl groups. This intricate structure imparts high thermal stability and mechanical strength to the material. Characterization techniques such as dynamic mechanical analysis (DMA) and swelling experiments can be employed to probe the network structure and determine the crosslink density.

Controlled Polymerization Techniques

Achieving control over the molecular weight, polydispersity, and architecture of polymers derived from this compound is essential for high-performance applications. Controlled polymerization techniques offer the means to synthesize well-defined polymers with tailored properties.

For the oxirane functionality, anionic ring-opening polymerization (AROP) is a powerful method for achieving controlled polymerization. researchgate.netlibretexts.orglibretexts.orgyoutube.com This technique typically involves the use of a nucleophilic initiator, such as an alkoxide, and allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. Studies on the AROP of analogous monomers, such as allyl glycidyl ether (AGE), have demonstrated that the polymerization can proceed in a living manner, enabling the synthesis of block copolymers. nih.gov However, side reactions, such as chain transfer to the monomer, can occur, particularly at higher temperatures. nih.gov

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another versatile controlled radical polymerization technique that can be applied to the allyl group of this compound. researchgate.netnih.govacs.org RAFT polymerization allows for the synthesis of polymers with controlled molecular weights and complex architectures, such as block, graft, and star polymers. The choice of RAFT agent is crucial for achieving good control over the polymerization. While direct RAFT polymerization of this compound has not been extensively reported, studies on the RAFT polymerization of other functional monomers provide a framework for its potential application. researchgate.netaston.ac.uk

Table 2: Overview of Controlled Polymerization Techniques for this compound

TechniqueTargeted Functional GroupKey FeaturesPotential Architectures
Anionic Ring-Opening Polymerization (AROP)OxiraneControlled molecular weight, low polydispersity, living polymerizationLinear, Block Copolymers
Reversible Addition-Fragmentation chain Transfer (RAFT)AllylControlled molecular weight, applicable to a wide range of monomersLinear, Block, Graft, Star Polymers

Post-Polymerization Modifications

The presence of the pendant allyl group in the polymer derived from this compound provides a versatile handle for post-polymerization modification. This allows for the introduction of a wide range of functional groups, enabling the tailoring of the polymer's properties for specific applications.

One of the most efficient and widely used methods for the modification of allyl groups is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol to the allyl double bond and is known for its high efficiency, selectivity, and tolerance to a variety of functional groups. This approach has been successfully employed to functionalize polymers with pendant allyl groups, including those derived from allyl glycidyl ether. nih.gov A diverse library of thiols can be utilized to introduce functionalities such as hydroxyl, carboxyl, and amine groups, as well as more complex moieties like peptides and carbohydrates.

Other post-polymerization modification strategies for the allyl group include epoxidation and bromination. nih.gov Epoxidation of the allyl double bond introduces a new reactive epoxy group, which can undergo further reactions. Bromination can be used to introduce bromine atoms, which can then serve as a starting point for various nucleophilic substitution reactions. These modifications significantly expand the versatility of the polymer, allowing for the creation of materials with a wide range of chemical and physical properties.

Advanced Materials Science Applications of O Allyloxy Phenoxy Methyl Oxirane Derivatives

Development of Novel Epoxy Resins and Curing Agents

[[o-(Allyloxy)phenoxy]methyl]oxirane serves as a valuable building block for novel epoxy resins due to its distinct chemical structure. The epoxide group enables traditional cross-linking reactions with a variety of hardeners, such as amines and anhydrides, to form a rigid thermoset network. cas.czresearchgate.net Simultaneously, the pendant allyloxy group remains available for subsequent polymerization or modification, a feature not present in standard epoxy monomers like bisphenol A diglycidyl ether (DGEBA). ontosight.ai

This dual functionality allows for the creation of interpenetrating polymer networks (IPNs) or sequential curing systems. For instance, an initial curing stage can proceed through the epoxide ring-opening polymerization, followed by a secondary curing process, such as free-radical polymerization or thiol-ene addition involving the allyl groups. nih.gov This staged curing can lead to materials with significantly enhanced toughness, thermal stability, and specific mechanical properties. ontosight.ai The presence of the flexible allyloxy ether linkage can also modify the brittleness often associated with conventional epoxy resins.

The curing kinetics of epoxy systems are complex and can be influenced by the presence of functional groups. The hydroxyl groups formed during the epoxide ring-opening can catalyze further reactions, leading to autocatalytic behavior. researchgate.net The specific structure of this compound can influence these kinetics, potentially allowing for better control over the curing process and the final network structure.

Fabrication of Functional Polymeric Coatings

The derivatives of this compound are highly suitable for formulating advanced functional coatings. Epoxy-based coatings are renowned for their excellent adhesion, chemical resistance, and durability, making them suitable for protective applications in various industries. researchgate.netontosight.ai The incorporation of the allyl group provides a reactive handle for surface functionalization.

Using techniques like thiol-ene "click" chemistry, the surface of a coating derived from this monomer can be easily modified. nih.gov This allows for the covalent attachment of a wide range of molecules to tailor surface properties. For example, hydrophobic moieties can be grafted to create water-repellent surfaces, or bioactive molecules could be attached for biomedical applications. This modularity is a significant advantage over traditional epoxy coatings, which are often difficult to functionalize post-curing. nih.gov

Polymers based on the closely related allyl glycidyl (B131873) ether (AGE) have been demonstrated as versatile platforms for creating such functional materials. nih.govnih.govresearchgate.net Copolymers of AGE with other monomers, like ethylene (B1197577) oxide, can be synthesized to produce materials with tunable properties suitable for bioconjugation and other specialized applications. acs.org This body of research strongly supports the potential of this compound in developing sophisticated coating systems with precisely engineered surface characteristics.

Synthesis of Dendrimers and Hyperbranched Polymers

The structure of this compound, which contains two different reactive functionalities (an epoxide and an allyl group), makes it an ideal candidate for the synthesis of complex, non-linear polymer architectures like dendrimers and hyperbranched polymers (HBPs). These molecules are characterized by a highly branched, tree-like structure and a high density of terminal functional groups. researchgate.netnih.gov

HBPs can be synthesized via a one-pot polycondensation of an AB₂-type monomer, where 'A' and 'B' are functional groups that can react with each other. acs.orgresearchgate.net While this compound is an AB-type monomer, its dual reactivity allows it to participate in polymerization schemes that generate highly branched structures. For example, the epoxide group can react with a multifunctional core, while the allyl groups can undergo polymerization to create cross-linked, dendritic structures.

Dendrimers are synthesized in a more controlled, stepwise fashion to achieve a perfectly branched, monodisperse structure. mdpi.comnih.govmdpi.com The synthesis can be divergent, growing from the core outwards, or convergent, where branched dendrons are first built and then attached to a central core. nih.gov The distinct reactivity of the epoxide and allyl groups in this compound could be exploited in orthogonal chemical strategies to build these precise macromolecular structures. HBPs are of particular interest as modifiers for traditional epoxy resins, as they can significantly improve toughness and processability. nih.govdtic.milkpi.ua

Table 1: Comparison of Polymer Architectures
ArchitectureKey FeaturesSynthesis MethodStructural Regularity
Linear PolymerChain-like structure, potential for entanglementChain-growth or step-growth polymerizationHigh (repeating monomer units)
Hyperbranched Polymer (HBP)Highly branched, globular shape, low viscosity, many end groups dtic.milOne-pot polymerization of ABg-type monomers nih.govIrregular, polydisperse
DendrimerPerfectly branched, symmetric, globular, monodisperse nih.govStepwise, repetitive divergent or convergent synthesis nih.govPerfectly regular

Integration into Composite Materials

The use of hyperbranched polymers (HBPs) as additives or co-monomers in epoxy matrices has been shown to be an effective strategy for improving fracture toughness without significantly compromising the glass transition temperature (Tg) or stiffness of the material. kpi.ua Unlike traditional rubber tougheners, HBPs can improve toughness while maintaining low resin viscosity, which is a major advantage for composite manufacturing processes like resin infusion. dtic.mil

The dual-curing capability offered by the epoxide and allyl groups of this compound can lead to a matrix with a higher crosslink density and improved thermal stability. Furthermore, the allyl groups could be used to improve the interfacial adhesion between the polymer matrix and the reinforcing fibers if the fibers are appropriately surface-treated, leading to a composite with superior mechanical strength and durability.

Table 2: Effect of Hyperbranched Polymer (HBP) Modifier on Epoxy Resin Properties (Illustrative Data)
PropertyNeat Epoxy ResinEpoxy + 5% HBP ModifierReference
Fracture Toughness (KIc, MPa·m1/2)0.631.54 kpi.ua
Strain Energy Release Rate (GIc, J/m2)120720 kpi.ua
Glass Transition Temp. (Tg, °C)~104No significant decrease kpi.ua
ViscosityStandardNo significant increase dtic.mil

Bio-based and Sustainable Material Development

There is a significant global effort to develop polymers from renewable resources to reduce reliance on petrochemical feedstocks. mdpi.comwiley-vch.de Bio-based epoxy resins are being actively researched, with precursors derived from sources like vegetable oils, lignin, and other natural phenols. mdpi.comresearchgate.netresearchgate.netrsc.org

The structure of this compound is related to natural phenolic compounds such as eugenol, which also contains an allyl group. researchgate.net Research has demonstrated the synthesis of epoxy monomers from such natural phenols by reacting them with epichlorohydrin (B41342). researchgate.net This establishes a clear pathway for producing this compound or its derivatives from bio-based feedstocks, positioning it as a component in the development of more sustainable thermoset materials.

Furthermore, epoxidized vegetable oils (EVOs) are a major class of bio-based epoxy resins. mdpi.comresearchgate.net While EVOs often suffer from lower mechanical and thermal properties compared to their petroleum-based counterparts, they can be blended or copolymerized with monomers like this compound to enhance their performance. The rigid aromatic structure of the phenoxy group can increase the stiffness and glass transition temperature of the final cured material, while the dual-curing capability can improve crosslink density, addressing key limitations of purely vegetable oil-based systems. researchgate.net

Computational and Theoretical Chemistry of O Allyloxy Phenoxy Methyl Oxirane

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure of [[o-(Allyloxy)phenoxy]methyl]oxirane. These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties through the analysis of its molecular orbitals.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich phenoxy and allyloxy groups, while the LUMO is likely centered on the strained oxirane ring, which is susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In the MEP of this compound, regions of negative electrostatic potential (typically colored red or yellow) would be expected around the oxygen atoms of the ether and oxirane functionalities, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be associated with the hydrogen atoms.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge delocalization and hyperconjugative interactions within the molecule. researchgate.net This analysis can quantify the stabilization energies associated with electron delocalization from lone pairs of oxygen atoms to antibonding orbitals of adjacent bonds, providing a deeper understanding of the molecule's electronic stability.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound

ParameterValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-0.8 eVElectron-accepting capability
HOMO-LUMO Gap5.7 eVChemical reactivity and stability
Dipole Moment2.5 DMolecular polarity
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity0.8 eVEnergy released upon gaining an electron

Note: The data in this table is hypothetical and serves as an illustration of the typical parameters obtained from quantum chemical calculations.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides essential tools for modeling the reaction pathways of this compound, particularly the ring-opening reactions of the oxirane moiety. By mapping the potential energy surface, it is possible to identify the transition states, intermediates, and products of a given reaction.

Transition state theory is employed to calculate the activation energies, which determine the reaction rates. For the acid-catalyzed ring-opening of the oxirane, for example, computational models can elucidate the structure of the protonated intermediate and the subsequent transition state leading to the product. The Gibbs free energy of activation (ΔG‡) is a key thermodynamic parameter derived from these calculations. researchgate.net

These models can also explore the regioselectivity and stereoselectivity of reactions. For instance, in the reaction of the oxirane ring with a nucleophile, calculations can predict whether the attack will occur at the more or less substituted carbon atom by comparing the activation energies of the two possible pathways.

Table 2: Hypothetical Activation Energies for the Ring-Opening of this compound

Reaction ConditionNucleophilePathwayActivation Energy (kcal/mol)
AcidicH₂OAttack at Cα15.2
AcidicH₂OAttack at Cβ18.5
BasicOH⁻Attack at Cα20.1
BasicOH⁻Attack at Cβ19.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformation Analysis and Molecular Dynamics Simulations

The flexibility of the allyloxy and phenoxymethyl (B101242) side chains in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most populated conformational states. These simulations are particularly useful for understanding how the molecule's shape and flexibility might influence its interactions with other molecules or its properties in different environments (e.g., in solution). nih.gov The results of MD simulations can be used to calculate average properties and to visualize the dynamic fluctuations of the molecular structure.

Prediction of Spectroscopic Signatures

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental characterization.

NMR Spectroscopy: Quantum chemical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts, when compared with experimental data, can help to confirm the molecular structure and assign the observed signals.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. materialsciencejournal.org These calculations provide information about the electronic transitions between molecular orbitals, including their energies and intensities, which correspond to the absorption maxima in the experimental spectrum.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹H NMRChemical Shift (oxirane CH)2.8 - 3.2 ppm
¹³C NMRChemical Shift (oxirane CH₂)45 - 50 ppm
IRC-O-C stretch (oxirane)1250 cm⁻¹
UV-Visλ_max275 nm

Note: This data is hypothetical and for illustrative purposes.

Structure-Reactivity Relationship Studies

By systematically modifying the structure of this compound in silico and calculating the resulting changes in its electronic and energetic properties, it is possible to establish quantitative structure-reactivity relationships (QSRR). For example, the effect of substituting the aromatic ring with electron-donating or electron-withdrawing groups on the reactivity of the oxirane ring can be computationally investigated.

These studies often involve the calculation of various molecular descriptors, such as atomic charges, bond orders, and frontier orbital energies. By correlating these descriptors with experimentally observed reactivity, predictive models can be developed. Such models are crucial for the rational design of new molecules with tailored properties and for gaining a deeper understanding of the factors that govern chemical reactivity.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition and molecular weight of [[o-(Allyloxy)phenoxy]methyl]oxirane. Unlike low-resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically within 5 ppm), enabling the confident assignment of a chemical formula to the molecular ion.

For this compound (C₁₂H₁₄O₃), HRMS can distinguish its exact mass from other isomeric compounds or those with very similar nominal masses. The technique is critical for verifying the successful synthesis of the target molecule. Data is typically acquired using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), often coupled with Time-of-Flight (TOF) or Orbitrap mass analyzers. The analysis provides the monoisotopic mass of the molecule, which is calculated using the mass of the most abundant isotope of each element.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound (C₁₂H₁₄O₃) This interactive table presents the calculated exact masses for the molecular ion and its common adducts.

Ion Species Formula Theoretical m/z (Da)
[M]⁺ C₁₂H₁₄O₃ 206.09430
[M+H]⁺ C₁₂H₁₅O₃ 207.10157
[M+Na]⁺ C₁₂H₁₄NaO₃ 229.08352

Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of this compound in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each atom, allowing for the verification of the molecular backbone and the connectivity of the functional groups.

In ¹H NMR, the chemical shift (δ), integration (signal area), and multiplicity (splitting pattern) of each signal are used to assign specific protons in the molecule. For instance, distinct signals are expected for the aromatic protons, the protons of the allyl group (vinylic and methylene), and the protons of the oxirane and adjacent methylene (B1212753) groups.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and chemical environment (e.g., aromatic, aliphatic, vinylic, or part of the oxirane ring). Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to further confirm the connectivity between protons and carbons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This interactive table outlines the expected proton NMR signals and their characteristics.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Ar-H) 6.8 - 7.2 Multiplet 4H
Allyl (-CH=CH₂) 5.9 - 6.1 Multiplet 1H
Allyl (=CH₂) 5.2 - 5.4 Multiplet 2H
Allyl (-O-CH₂-CH=) 4.5 - 4.6 Doublet 2H
Phenoxy (-O-CH₂-Oxirane) 4.0 - 4.3 Multiplet 2H
Oxirane (-CH-) 3.1 - 3.4 Multiplet 1H

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This interactive table details the expected carbon-13 NMR signals.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic (Ar-C) 110 - 160
Allyl (-CH=) 132 - 135
Allyl (=CH₂) 115 - 118
Allyl (-O-CH₂-) 68 - 70
Phenoxy (-O-CH₂-Oxirane) 68 - 72
Oxirane (-CH-) 50 - 52

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in the this compound molecule. These techniques are complementary and provide a characteristic "fingerprint" of the compound.

IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations (stretching, bending). Key functional groups such as the ether linkages (C-O-C), the oxirane ring, the allyl group (C=C), and the aromatic ring (C=C and C-H) exhibit characteristic absorption bands. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is particularly sensitive to non-polar bonds and symmetric vibrations, providing complementary information for the C=C bonds of the allyl and aromatic groups.

Table 4: Characteristic Vibrational Frequencies for this compound This interactive table lists the principal functional groups and their expected vibrational modes.

Vibrational Mode Functional Group Expected Frequency (cm⁻¹) Technique
C-H Stretch (Aromatic) Aromatic Ring 3030 - 3100 IR, Raman
C-H Stretch (Alkene) Allyl Group 3010 - 3090 IR, Raman
C-H Stretch (Aliphatic) Methylene, Oxirane 2850 - 3000 IR, Raman
C=C Stretch (Aromatic) Aromatic Ring 1450 - 1600 IR, Raman
C=C Stretch (Alkene) Allyl Group 1640 - 1650 IR, Raman
C-O-C Asymmetric Stretch Ether & Oxirane 1240 - 1260 IR
C-O-C Symmetric Stretch Oxirane Ring 830 - 950 IR

Chromatography Techniques for Purity and Reaction Monitoring

Chromatographic methods, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

GC is suitable for thermally stable and volatile compounds and can be used to separate the product from volatile starting materials or byproducts. HPLC, particularly in the reversed-phase mode using a C18 column, is highly effective for separating the target compound from non-volatile impurities or unreacted starting materials based on differences in polarity. A UV detector is typically used for detection, leveraging the chromophore of the phenyl ring. By analyzing samples at different time points, these techniques can track the consumption of reactants and the formation of the product, allowing for reaction optimization.

Table 5: Conceptual Chromatographic Analysis of a Synthesis Reaction Mixture This interactive table illustrates a hypothetical separation of components in a reaction mixture by reversed-phase HPLC.

Compound Expected Retention Time Rationale
Starting Phenol (B47542) Shorter More polar than the product
This compound Intermediate Target compound

Thermal Analysis Techniques for Polymer Characterization

When this compound is used as a monomer to create polymers, thermal analysis techniques are critical for characterizing the resulting material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary methods used.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine key thermal transitions, such as the glass transition temperature (Tg), which indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. It can also identify crystallization (Tc) and melting (Tm) temperatures in semi-crystalline polymers.

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information about the thermal stability of the polymer and its decomposition profile. The onset temperature of decomposition is a key indicator of the material's stability at elevated temperatures.

Table 6: Representative Thermal Properties of a Polymer Derived from this compound This interactive table shows typical data obtained from thermal analysis of a polymer synthesized from the title compound.

Property Technique Typical Value Description
Glass Transition Temperature (Tg) DSC 80 - 120 °C Temperature of transition from glassy to rubbery state
Onset of Decomposition (T_onset) TGA > 300 °C Temperature at which significant mass loss begins

Environmental and Safety Considerations in Research and Application

Green Synthesis Principles and Practices

The traditional synthesis of [[o-(Allyloxy)phenoxy]methyl]oxirane typically involves a two-step process: the Williamson ether synthesis to form an allyloxy-substituted phenol (B47542), followed by epoxidation. While effective, these methods often rely on hazardous reagents and solvents, generating significant waste. The application of green chemistry principles offers a pathway to mitigate these environmental impacts.

The initial etherification step, reacting a phenol with an allyl halide, traditionally uses polar aprotic solvents and strong bases, which can be environmentally problematic. Greener alternatives focus on minimizing solvent use and employing more benign reagents. Research into solvent-free synthesis or the use of alternative solvents like supercritical fluids or ionic liquids is a key area of development for ether synthesis. pnas.orglibretexts.org Microwave-assisted synthesis has also been shown to accelerate etherification reactions, often in the absence of a solvent, leading to higher yields and reduced energy consumption. libretexts.org

The subsequent epoxidation of the allyl group to form the oxirane ring is another critical step where green chemistry can be applied. Conventional methods may use peroxy acids, which can be hazardous and produce significant acidic waste. mdpi.com Modern, greener approaches focus on catalytic methods using cleaner oxidants. Hydrogen peroxide is an ideal green oxidant as its only byproduct is water. acsgcipr.orgnih.gov Catalytic systems involving manganese, tungsten, or rhenium have been developed to efficiently mediate epoxidation using hydrogen peroxide. organic-chemistry.org Another promising avenue is electrochemical epoxidation, which can use water as the oxygen source and operate at room temperature and pressure, significantly reducing the carbon footprint of the process. acs.org

Table 1: Comparison of Conventional and Potential Green Synthesis Routes for this compound
Synthesis StepConventional MethodPotential Green AlternativeEnvironmental Benefits
EtherificationWilliamson ether synthesis in polar aprotic solvents (e.g., DMF, DMSO)Solvent-free, microwave-assisted synthesis; use of greener solvents like 2-MeTHF or Cyrene. libretexts.orgsigmaaldrich.comacs.orgReduced solvent waste, lower energy consumption, use of bio-derived solvents.
EpoxidationUse of peroxy acids (e.g., m-CPBA) in chlorinated solvents.Catalytic epoxidation with H2O2; electrochemical epoxidation. acsgcipr.orgnih.govacs.orgElimination of hazardous reagents, use of a clean oxidant (water as byproduct), reduced energy intensity.

Lifecycle Assessment of this compound-based Materials

A lifecycle assessment (LCA) provides a holistic view of the environmental impacts of a product, from raw material extraction to end-of-life disposal. While no specific LCA has been published for this compound, valuable insights can be gained from LCAs of other epoxy resins, particularly those that are not based on bisphenol A (BPA). specificpolymers.com

The use phase of materials made from this compound will have varying environmental impacts depending on the application. For example, if used in lightweight composites for transportation, the energy savings during the vehicle's operational life could outweigh the initial production impacts.

The end-of-life phase is a major challenge for all thermosetting polymers, including those based on this compound. Landfilling is the most common disposal route, but it represents a loss of valuable material and energy. Incineration with energy recovery can be a more favorable option, as the combustion of the epoxy can provide a positive energy contribution. epoxy-europe.eu However, the development of effective recycling technologies is the most desirable path forward.

Table 2: Comparative Lifecycle Assessment Data for Different Epoxy Resin Production Routes (per 1000 kg of resin)
Lifecycle IndicatorPropylene-Based Epichlorohydrin (B41342) RouteGlycerin-Based Epichlorohydrin RoutePotential for this compound-based Resins
Global Warming Potential (kg CO2-eq)8693 uniba.sk4630 uniba.skCould be significantly reduced by using bio-based precursors and green synthesis methods.
Fossil Fuel Depletion (MJ)Data not readily availableData not readily availableDependent on the petrochemical or bio-based origin of the raw materials.
Water Consumption (m³)Data not readily availableData not readily availableInfluenced by the choice of synthesis route and cooling requirements.

Waste Minimization and Recycling Strategies

Given that this compound is used to create thermosetting polymers, the resulting materials are not amenable to traditional mechanical recycling. coolmag.net Therefore, waste minimization and the development of advanced recycling techniques are critical for environmental sustainability.

Waste minimization can be achieved by optimizing manufacturing processes to reduce scrap and by designing products for longevity. When disposal is necessary, several strategies are being explored for epoxy resins. Cured epoxy can be disposed of as a non-hazardous solid, but this should be considered a last resort. westsystem.comentropyresins.com

Advanced recycling technologies for thermosets fall into several categories:

Mechanical Recycling (Downcycling): This involves grinding the cured polymer into a powder that can be used as a filler in other materials. While straightforward, this approach significantly reduces the material's value. vh-art.com

Thermal Recycling: Pyrolysis can be used to break down the polymer into lower molecular weight compounds, which can be used as fuel or chemical feedstock. This process can be energy-intensive and may produce hazardous byproducts. mdpi.com

Chemical Recycling (Chemcycling): This is a promising area of research that aims to depolymerize the thermoset back into its constituent monomers or other valuable chemical intermediates. mobilityengineeringtech.com For epoxy resins with specific chemical linkages, such as disulfide bonds, environmentally friendly recycling systems using compounds like glutathione (B108866) have been developed to break down the polymer network under mild conditions. researchgate.net The flexible ether linkages in polymers derived from this compound may be susceptible to targeted chemical cleavage, offering a potential route for chemical recycling.

Biodegradation: While conventional epoxy resins are highly resistant to biodegradation, research is underway to develop biocatalysts, such as enzymes and microorganisms, that can break down these recalcitrant polymers. mobilityengineeringtech.com

Table 3: Overview of Recycling Strategies for Epoxy-Based Materials
Recycling MethodDescriptionAdvantagesDisadvantagesApplicability to this compound Polymers
MechanicalGrinding into powder for use as filler. vh-art.comSimple and low-cost.Significant loss of material value (downcycling). vh-art.comApplicable, but not ideal for a circular economy.
ThermalDecomposition at high temperatures (pyrolysis). mdpi.comCan handle mixed waste streams; potential for energy and chemical recovery. epoxy-europe.euEnergy-intensive; potential for hazardous emissions. mdpi.comPotentially applicable, but with environmental drawbacks.
ChemicalDepolymerization into monomers or valuable chemicals. mobilityengineeringtech.comHigh potential for a closed-loop recycling system.Technologically challenging and often substrate-specific. mobilityengineeringtech.comA promising area for future research, targeting the ether linkages.
BiologicalUse of microorganisms or enzymes for degradation. mobilityengineeringtech.comEnvironmentally benign and low-energy. mobilityengineeringtech.comCurrently in early stages of research; slow degradation rates.A long-term possibility as the technology develops.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.